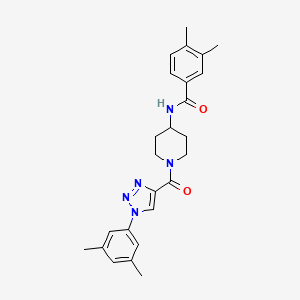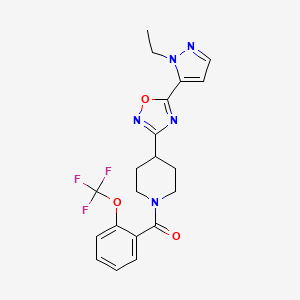![molecular formula C22H19N5O2S2 B2743446 N-(1-methyl-2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892730-41-5](/img/structure/B2743446.png)
N-(1-methyl-2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-2-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C22H19N5O2S2 and its molecular weight is 449.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective Serotonin 5-HT6 Receptor Antagonism
A study conducted by Ivachtchenko et al. (2010) highlighted the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their binding affinity and ability to inhibit the functional cellular responses to serotonin. Among the synthesized compounds, one demonstrated significant activity in functional assays as a potent and selective serotonin 5-HT6 receptor antagonist. This suggests its potential for the development of novel therapeutic agents targeting central nervous system disorders (Ivachtchenko et al., 2010).
Antimicrobial Activity
Mittal et al. (2011) synthesized a series of substituted tricyclic compounds, including derivatives of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine class, and evaluated their antibacterial and antifungal activities. These compounds exhibited significant antimicrobial properties against a range of bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents (Mittal et al., 2011).
Synthesis of Complex Heterocyclic Compounds
Research by Salem et al. (2015) focused on the regioselective synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine, incorporating the phenylsulfonyl moiety. These compounds were synthesized using a reaction involving 3-(N,N-dimethylamino)-1-(thiophen-2-yl)-2-(phenylsulfonyl)prop-2-en-1-one derivatives. The study also included theoretical ab initio quantum chemical calculations to confirm the regioselectivity of the cyclocondensation reactions, suggesting the utility of these compounds in the development of various biologically active molecules (Salem et al., 2015).
Mécanisme D'action
Target of Action
CHEMBL1173061, also known as N-(1-phenylpropan-2-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, primarily targets the human recombinant 5HT6 receptor . The 5HT6 receptor is a subtype of the serotonin receptor, which plays a crucial role in the regulation of mood, anxiety, and cognition.
Mode of Action
CHEMBL1173061 acts as an antagonist at the 5HT6 receptor . This means it binds to the receptor and inhibits its activation by serotonin. This inhibition of serotonin-induced cAMP production can lead to various downstream effects, depending on the specific cellular context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL1173061. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target receptor. Additionally, the compound’s action can be influenced by the physiological environment within the organism, including factors such as metabolism, immune response, and the presence of other signaling molecules .
Analyse Biochimique
Biochemical Properties
CHEMBL1173061 interacts with various enzymes and proteins in biochemical reactions . It has been shown to have antagonist activity at the human recombinant 5HT6 receptor expressed in HEK293 cells, as it inhibits serotonin-induced cAMP production .
Cellular Effects
In cellular processes, CHEMBL1173061 influences cell function by interacting with the 5HT6 receptor, which is involved in cell signaling pathways
Molecular Mechanism
At the molecular level, CHEMBL1173061 exerts its effects through binding interactions with the 5HT6 receptor . This interaction leads to the inhibition of serotonin-induced cAMP production, indicating a potential role in enzyme inhibition .
Propriétés
IUPAC Name |
10-(benzenesulfonyl)-N-(1-phenylpropan-2-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S2/c1-15(14-16-8-4-2-5-9-16)23-20-19-18(12-13-30-19)27-21(24-20)22(25-26-27)31(28,29)17-10-6-3-7-11-17/h2-13,15H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIPBBCXMJIOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4-dodecoxyphenyl)prop-2-enamide](/img/structure/B2743366.png)
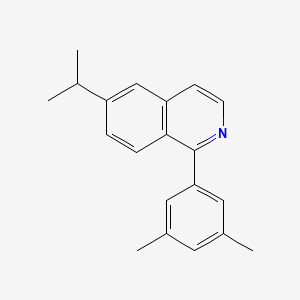
![2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile](/img/structure/B2743370.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione](/img/structure/B2743372.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743373.png)
![7-(3,4-dichlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743375.png)

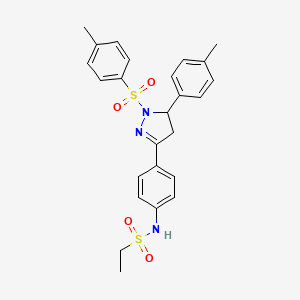
![6-Bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide](/img/structure/B2743378.png)
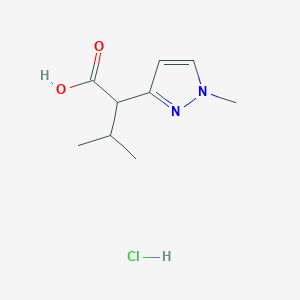
![1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2743382.png)
![1-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2743383.png)
